2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2098020-46-1
VCID: VC3138836
InChI: InChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16)
SMILES: C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid

CAS No.: 2098020-46-1

Cat. No.: VC3138836

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid - 2098020-46-1

Specification

CAS No. 2098020-46-1
Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
IUPAC Name 2-(3-thiophen-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl)acetic acid
Standard InChI InChI=1S/C12H12N2O2S/c15-11(16)7-14-9-4-1-3-8(9)12(13-14)10-5-2-6-17-10/h2,5-6H,1,3-4,7H2,(H,15,16)
Standard InChI Key IPNCDIQCVSWLJI-UHFFFAOYSA-N
SMILES C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O
Canonical SMILES C1CC2=C(C1)N(N=C2C3=CC=CS3)CC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure and Classification

2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid belongs to the family of heterocyclic compounds containing both pyrazole and thiophene rings. The compound features a fused ring system where a cyclopentane ring is attached to a pyrazole nucleus, forming a dihydrocyclopenta[c]pyrazole scaffold. This core structure bears structural similarities to 2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine, which has been documented in chemical databases . The key structural elements of the compound include:

  • A fused dihydrocyclopenta[c]pyrazole core

  • A thiophen-2-yl substituent at position 3 of the pyrazole ring

  • An acetic acid moiety attached to the nitrogen at position 1 of the pyrazole

The molecular architecture creates a unique three-dimensional arrangement with specific electronic and steric properties that influence its chemical reactivity and potential biological interactions.

Physicochemical Properties

The physicochemical properties of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid can be characterized through various parameters, as outlined in the following table:

PropertyValueMethod of Determination
Molecular FormulaC₁₃H₁₂N₂O₂SStructural analysis
Molecular Weight260.32 g/molCalculated from atomic weights
Physical StateCrystalline solidPredicted based on structure
ColorOff-white to pale yellowTypical for similar heterocyclic compounds
SolubilityLimited water solubility; soluble in polar organic solventsPredicted from structural features
Log P (octanol/water)Approximately 2.3-2.8Estimated from structure
pKaApproximately 4.2-4.5Estimated for arylacetic acid moiety
Melting Point165-185°C (estimated)Based on similar compounds

The presence of the carboxylic acid group contributes to the compound's acidity and hydrogen-bonding capabilities, while the aromatic thiophene and pyrazole rings enhance π-stacking interactions. These properties collectively influence the compound's behavior in different chemical environments and biological systems.

Structural Comparison with Related Compounds

Comparing 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid with structurally related compounds provides valuable insights into its potential properties and reactivity:

CompoundKey Structural SimilaritiesKey Structural DifferencesReference
2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amineDihydrocyclopenta[c]pyrazole corePyridine vs. thiophene; amine vs. carboxylic acid
Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetateContains thiophene and acetic acid ester moietyDifferent heterocyclic core arrangement
1-(4-(1H-pyrazol-1-yl)phenyl)ethan-1-oneContains pyrazole ringLacks fused cyclopentane and thiophene; different substitution pattern

These structural relationships provide a framework for understanding the chemical behavior and potential applications of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid.

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid would likely follow a strategic approach based on retrosynthetic analysis. The compound can be conceptually broken down into key fragments for synthesis planning:

  • The acetic acid moiety, which could be introduced through N-alkylation

  • The dihydrocyclopenta[c]pyrazole core, which might be formed through cyclization reactions

  • The thiophen-2-yl substituent, which could be incorporated via coupling reactions

Proposed Synthetic Routes

Based on synthetic methodologies for related heterocyclic compounds, several potential routes can be proposed for the preparation of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid:

Route A: Core Formation Followed by Functionalization

  • Construction of the dihydrocyclopenta[c]pyrazole core

  • Introduction of the thiophen-2-yl group at position 3

  • N-alkylation with an appropriate acetic acid equivalent (e.g., ethyl bromoacetate)

  • Hydrolysis of the ester to yield the target carboxylic acid

Route B: Convergent Approach

  • Preparation of a suitably functionalized thiophene-pyrazole intermediate

  • Cycloaddition or cyclization to form the fused cyclopentane ring

  • Introduction of the acetic acid moiety through alkylation and hydrolysis

The patent literature indicates that N-alkylation reactions for heterocyclic compounds often employ leaving groups such as halides (Cl, Br, I) or sulfonates (TfO, TsO) in the presence of suitable bases , suggesting similar approaches might be applicable for our target compound.

Key Intermediates and Reaction Conditions

The synthesis would likely involve several key intermediates, including:

  • 3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazole

  • Ethyl or methyl 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetate

Reaction conditions would need to be carefully optimized for each step of the synthesis. Based on procedures for related compounds, typical conditions might include:

Synthetic StepReaction ConditionsCatalyst/ReagentSolventExpected Yield
Pyrazole Formation80-120°C, 4-8 hHydrazine derivativeEthanol/Acetic acid65-75%
Thiophene Coupling60-100°C, 6-24 hPd catalystDMF/Dioxane70-85%
N-alkylation50-80°C, 12-24 hK₂CO₃ or Cs₂CO₃Acetone/DMF60-80%
Ester Hydrolysis25-60°C, 2-6 hLiOH or NaOHTHF/Water85-95%

The specific optimization of these conditions would be essential for achieving high yields and purity of the final product.

Structural Characterization

Spectroscopic Analysis

Comprehensive spectroscopic analysis would be essential for confirming the structure of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid. Predicted spectroscopic data includes:

¹H NMR Spectroscopic Features:

  • Thiophene protons would appear as a complex pattern between δ 7.0-7.6 ppm

  • Pyrazole C5-H would resonate as a singlet around δ 6.5-7.0 ppm

  • Methylene protons adjacent to the carboxyl group would appear as a singlet at δ 4.6-4.9 ppm

  • Cyclopentane methylene protons would show as complex multiplets at δ 2.5-3.5 ppm

  • Carboxylic acid proton would exhibit a broad singlet at δ 11.5-13.0 ppm, which may be concentration and solvent-dependent

¹³C NMR Spectroscopic Features:

  • Carboxyl carbon would resonate at δ 170-175 ppm

  • Thiophene carbons would appear between δ 125-140 ppm

  • Pyrazole carbons would show signals at δ 130-150 ppm

  • Methylene carbon adjacent to the nitrogen would appear at δ 48-52 ppm

  • Cyclopentane carbons would resonate between δ 23-35 ppm

IR Spectroscopy:

  • Carboxylic acid O-H stretch: 3200-3500 cm⁻¹ (broad)

  • C=O stretch: 1700-1730 cm⁻¹

  • C=C stretching vibrations: 1550-1650 cm⁻¹

  • C=N stretching: 1580-1650 cm⁻¹

  • C-S stretching: 700-800 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight and fragmentation pattern of the compound:

  • Molecular ion peak [M]⁺ at m/z 260

  • Possible fragmentation involving loss of the acetic acid moiety, giving a fragment at m/z 201

  • Additional fragments corresponding to cleavage of various bonds within the heterocyclic system

  • High-resolution mass spectrometry would provide confirmation of the molecular formula through exact mass measurement

Potential Therapeutic AreaStructural BasisComparable Drugs
Anti-inflammatoryPyrazole ring and acetic acid moietyDiclofenac, indomethacin
Enzyme inhibitionHeterocyclic core with hydrogen bond acceptors/donorsKinase inhibitors
Central nervous system modulationPyrazole scaffold with lipophilic groupsRimonabant, sedatives
AntimicrobialThiophene and pyrazole ringsVarious azole antifungals

The patent literature mentions pharmaceutical compositions containing related heterocyclic compounds, suggesting potential pharmaceutical applications for compounds with similar structural elements .

Physical and Material Science Applications

Beyond biological applications, the compound's heterocyclic structure and functional groups could make it suitable for various material science applications:

  • As a ligand for coordination chemistry with transition metals

  • In supramolecular chemistry, exploiting its hydrogen bonding capabilities

  • As a building block for functional materials with specific electronic properties

  • In synthetic methodology development as a model compound for reaction optimization

The crystal structure of a related compound containing pyrazolyl and thiophene groups suggests potential applications in coordination chemistry and crystal engineering .

Analytical Methods and Characterization Techniques

Chromatographic Analysis

Effective chromatographic methods would be essential for monitoring the synthesis and purity of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid:

High-Performance Liquid Chromatography (HPLC):

  • Reversed-phase C18 column

  • Mobile phase: gradient of acetonitrile/water with 0.1% formic acid

  • Detection: UV absorption at 254 nm and 280 nm

  • Retention time: estimated 5-8 minutes under standard conditions

Thin-Layer Chromatography (TLC):

  • Stationary phase: silica gel F254

  • Mobile phase: ethyl acetate/hexane/acetic acid (6:4:0.1)

  • Visualization: UV light (254 nm) and appropriate staining reagents

These methods would enable monitoring of reaction progress, assessment of product purity, and quality control during scale-up.

Thermal Analysis

Thermal analysis techniques would provide information about the physical properties and stability of the compound:

Differential Scanning Calorimetry (DSC):

  • Expected melting point: 165-185°C

  • Potential observation of polymorphic transitions

  • Assessment of thermal stability and decomposition behavior

Thermogravimetric Analysis (TGA):

  • Evaluation of thermal decomposition profile

  • Determination of residual solvent content

  • Assessment of thermal stability under various atmospheres

These thermal characteristics would be important for formulation development and stability assessment if the compound were to be developed for pharmaceutical applications.

Stability Studies

Understanding the stability profile of 2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid under various conditions would be essential for storage, handling, and potential formulation:

ConditionParametersExpected StabilityPotential Degradation Pathways
Solution StabilitypH 2-10, 25°CModerate stability at neutral pH; less stable at extremesHydrolysis, oxidation
Solid-State Stability25°C/60% RH, 40°C/75% RHGenerally stable in solid stateSlow oxidation of thiophene
PhotostabilityUV exposureModerate photosensitivityPhotodegradation of heterocyclic rings
Thermal Stability50-100°CStable below melting pointDecarboxylation at elevated temperatures

These stability considerations would guide appropriate storage conditions and formulation strategies for the compound.

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